molecular formula C15H15FN2O B4245828 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea

1-(2-Fluorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B4245828
M. Wt: 258.29 g/mol
InChI Key: BIZDHSJZXOELEG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(1-phenylethyl)urea (CID 310319) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research . Urea-based compounds are a significant chemotype in the development of bioactive molecules, with the diarylurea scaffold serving as a core structure in several therapeutic agents . These compounds are frequently investigated for their potential to interact with various biological targets, including protein kinases . Researchers utilize this chemical as a building block for designing novel compounds and for probing structure-activity relationships (SAR), particularly in the development of kinase inhibitors . The structural motif, featuring a fluorophenyl group, is often explored to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to target proteins . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZDHSJZXOELEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Characterization of 1 2 Fluorophenyl 3 1 Phenylethyl Urea

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea, the most logical disconnection is at the C-N bonds of the urea (B33335) moiety. This approach simplifies the molecule into two primary building blocks: a nucleophilic amine component and an electrophilic isocyanate or a related carbonyl equivalent.

The primary retrosynthetic disconnection of the urea linkage leads to two potential pathways:

Disconnection A: This involves breaking the N-(2-fluorophenyl) bond, suggesting 2-fluoroaniline (B146934) as the nucleophile and a (1-phenylethyl)isocyanate as the electrophile.

Disconnection B: This involves cleaving the N-(1-phenylethyl) bond, pointing to (R)- or (S)-1-phenylethylamine as the nucleophile and 2-fluorophenyl isocyanate as the electrophile.

Both strategies are viable and converge on the same target molecule. The choice between them often depends on the availability and reactivity of the respective isocyanates or the precursors used to generate them in situ. A common precursor for isocyanates is an acyl azide, which can be formed from a corresponding carboxylic acid and subsequently rearranged via a Curtius rearrangement. Alternatively, phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to react with an amine to form the urea directly or via an isocyanate intermediate. nih.govresearchgate.net

Detailed Synthetic Pathways

The synthesis of this compound is typically achieved through a convergent approach where the two key fragments, the 2-fluorophenyl moiety and the 1-phenylethyl moiety, are coupled in the final steps.

Convergent Synthesis Approaches

A prevalent and efficient method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. nih.gov For the target molecule, this translates to two primary convergent pathways:

Pathway 1: Reaction of 2-Fluorophenyl Isocyanate with 1-Phenylethylamine (B125046): In this approach, 2-fluorophenyl isocyanate is reacted with racemic or an enantiomerically pure form of 1-phenylethylamine. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate leads to the formation of the urea bond.

Pathway 2: Reaction of 1-Phenylethyl Isocyanate with 2-Fluoroaniline: This pathway involves the reaction of 1-phenylethyl isocyanate with 2-fluoroaniline. Similar to the first pathway, the reaction proceeds readily under mild conditions to afford the desired urea.

An alternative convergent method involves the use of a coupling reagent like 1,1'-carbonyldiimidazole (CDI). nih.gov In this two-step, one-pot procedure, one of the amines (e.g., 2-fluoroaniline) is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine (1-phenylethylamine) displaces the imidazole (B134444) group to form the urea. This method avoids the handling of potentially toxic and moisture-sensitive isocyanates. capes.gov.br

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the isocyanate-amine coupling reaction, aprotic solvents are generally preferred to avoid side reactions of the isocyanate with protic solvents. The reaction is often run at room temperature, as it is typically fast and exothermic. In some cases, cooling may be necessary to control the reaction rate and minimize the formation of byproducts. The use of a slight excess of one of the reactants can sometimes be employed to ensure complete conversion of the limiting reagent.

In syntheses involving CDI, the order of addition of the amines can influence the final yield. It is often preferable to first react the less nucleophilic amine with CDI before adding the more nucleophilic amine. For the synthesis of this compound, 2-fluoroaniline is less nucleophilic than 1-phenylethylamine due to the electron-withdrawing effect of the fluorine atom. Therefore, reacting 2-fluoroaniline with CDI first would be the preferred sequence.

The following table summarizes typical reaction conditions that can be applied and optimized for the synthesis of this compound based on general procedures for urea synthesis. nih.govnih.gov

ParameterCondition 1Condition 2
Reactants 2-Fluorophenyl isocyanate, 1-Phenylethylamine2-Fluoroaniline, 1,1'-Carbonyldiimidazole, 1-Phenylethylamine
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours4-8 hours
Stoichiometry 1:1 molar ratio1:1.1:1 molar ratio
Work-up Solvent evaporation, recrystallizationAqueous wash, solvent evaporation, chromatography

Stereoselective Synthesis and Enantiomeric Resolution

The presence of a chiral center at the 1-phenylethyl group means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2-Fluorophenyl)-3-(1-phenylethyl)urea. The synthesis of enantiomerically pure forms of this compound requires either the resolution of a racemic mixture or the use of asymmetric synthesis methodologies.

Methods for Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method for resolving chiral amines or compounds derived from them is through the formation of diastereomeric salts. libretexts.org

For this compound, if synthesized from racemic 1-phenylethylamine, the resulting product is a racemic mixture. This mixture can potentially be resolved by derivatization with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. libretexts.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the urea.

Alternatively, the starting racemic 1-phenylethylamine can be resolved prior to the urea formation reaction. This is a more common and often more efficient approach. The resolution of racemic 1-phenylethylamine is a well-established process and can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. libretexts.orgnih.gov Once the enantiomerically pure (R)- or (S)-1-phenylethylamine is obtained, it can be reacted with 2-fluorophenyl isocyanate or its equivalent to produce the corresponding enantiomerically pure urea. acs.org

Another technique that can be employed is chiral chromatography. A column with a chiral stationary phase (CSP) can be used to separate the enantiomers of the final urea product or the chiral amine precursor. mdpi.com Polyacrylamide-based CSPs, for instance, have shown good enantioselectivity for compounds containing the N-(1-phenylethyl) group. mdpi.com

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product, thereby avoiding the need for resolution. In the context of this compound, the most straightforward asymmetric approach is to utilize an enantiomerically pure starting material. As mentioned previously, enantiomerically pure (R)- or (S)-1-phenylethylamine is commercially available or can be readily prepared. nih.gov The use of one of these enantiomers in the synthesis will directly lead to the formation of the corresponding single enantiomer of the final urea product. The reaction itself does not typically affect the stereocenter of the 1-phenylethylamine.

The following table outlines a representative asymmetric synthesis of (R)-1-(2-Fluorophenyl)-3-(1-phenylethyl)urea.

StepReactantsReagents/ConditionsProduct
1(R)-1-Phenylethylamine, 2-Fluorophenyl isocyanateAnhydrous THF, Room Temperature(R)-1-(2-Fluorophenyl)-3-(1-phenylethyl)urea

This direct approach is highly efficient and is the preferred method for obtaining enantiomerically pure this compound, provided the chiral starting material is accessible. The conformational properties of ureas containing the N-1-phenylethyl group have been studied, and it has been shown that they adopt conformations that minimize allylic strain, which can be relevant for their application as chiral ligands or organocatalysts. lookchem.com

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Detailed, publicly available scientific literature focusing specifically on the derivatization and comprehensive Structure-Activity Relationship (SAR) studies of the compound This compound is not readily found. Research in medicinal chemistry often involves the synthesis of extensive libraries of analogs to explore how structural modifications affect biological activity. However, dedicated studies on this particular chemical entity are not prominently published.

In the broader context of urea-based compounds in drug discovery, SAR studies are crucial. These investigations typically involve systematic modifications at various positions of the lead compound. For a molecule like this compound, a medicinal chemistry campaign would likely explore modifications at several key positions to understand the pharmacophore, the essential molecular features for biological activity.

Key hypothetical derivatization strategies for this compound, based on common practices in medicinal chemistry for urea derivatives, would include:

Modification of the Fluorophenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Analogs with the fluorine atom at the meta- (3-) or para- (4-) positions would be synthesized to probe the effect of the halogen's location. Additionally, substituting the fluorine with other groups (e.g., chlorine, methyl, methoxy) would help determine the role of electronics and sterics at this position. nih.gov

Alterations to the Phenylethyl Moiety: The stereochemistry of the chiral center in the 1-phenylethyl group is a primary point for investigation. Synthesizing and testing both the (R)- and (S)-enantiomers would be essential to determine if the biological target has a stereospecific preference. Furthermore, the methyl group could be replaced with larger alkyl groups to probe the size of the binding pocket.

Substitution on the Urea Nitrogens: The hydrogen atoms on the urea's nitrogen atoms are key hydrogen bond donors. N-methylation or N-alkylation can disrupt this hydrogen bonding capability and also impact the molecule's conformation and planarity, which can significantly affect binding affinity. nih.gov

Replacement of the Phenyl Rings: Replacing either the 2-fluorophenyl or the phenyl group of the phenylethyl moiety with other aromatic or heteroaromatic rings would explore a wider chemical space and could lead to improved interactions with a biological target.

The synthesis of such analogs generally follows established chemical routes. The most common method for creating unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov For instance, to generate analogs of the title compound, one could react various substituted phenylisocyanates with (R)- or (S)-1-phenylethylamine, or conversely, react 2-fluorophenyl isocyanate with a series of structurally modified phenylethylamine derivatives.

The characterization of these new analogs would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to confirm the structure, and Mass Spectrometry (MS) to verify the molecular weight. mdpi.com

While specific research findings on the derivatization of this compound are not available, studies on similar diaryl or aryl-alkyl urea derivatives have shown that small structural changes can lead to significant differences in biological activity, for example, as inhibitors of enzymes like soluble epoxide hydrolase or as agents targeting various receptors. frontiersin.org These studies underscore the importance of generating diverse chemical analogs to establish a robust SAR.

Pharmacological Profiling and Receptor Interactions of 1 2 Fluorophenyl 3 1 Phenylethyl Urea

Assessment of Receptor Binding Affinity: A Blank Slate

The initial step in characterizing a compound's interaction with a receptor is to assess its binding affinity, which quantifies the strength of the interaction. This is commonly achieved through techniques like radioligand binding assays and competitive displacement studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool used to determine the affinity of a test compound for a specific receptor. This technique involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of the unlabeled test compound, in this case, 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea, to displace the radioligand from the receptor is measured. This allows for the calculation of the binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). However, no studies employing this method for this compound have been published.

Competitive Displacement Studies

Competitive displacement studies are a direct application of radioligand binding assays. In these experiments, increasing concentrations of the unlabeled compound are used to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data is used to generate a competition curve, from which the IC50 and subsequently the Ki value can be derived. As with radioligand binding assays in general, there is no available data from competitive displacement studies for this compound.

Evaluation of Functional Activity at Target Receptors: An Unwritten Chapter

Beyond simple binding, understanding the functional consequences of a compound's interaction with a receptor is critical. This involves determining whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Agonist and Antagonist Functional Assays

Functional assays measure the biological response following the binding of a compound to a receptor. These assays can monitor various downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or gene expression. Such studies would be essential to classify this compound as an agonist or antagonist at any potential target receptor. To date, no such functional assay data has been reported for this compound.

Inverse Agonism Characterization

For receptors that exhibit a certain level of activity even in the absence of a ligand (constitutive activity), it is important to investigate potential inverse agonism. An inverse agonist would bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal activity. The characterization of this compound for inverse agonist properties at any relevant receptor has not been documented.

Receptor Selectivity Profiling Across Related Receptors: An Unexplored Area

A crucial aspect of a compound's pharmacological profile is its selectivity. A selective compound preferentially binds to its intended target receptor with significantly higher affinity than to other related receptors. This is a desirable property as it can minimize off-target effects. A selectivity profile is typically established by screening the compound against a panel of different receptors. There is currently no information available on the receptor selectivity profile of this compound.

Off-Target Activity Assessment

No studies detailing the screening of this compound against a panel of off-target receptors, ion channels, or enzymes were found.

Specificity Determination

There is no available data to determine the selectivity of this compound for any particular biological target.

Mechanism of Action at the Molecular and Cellular Level

Ligand-Receptor Interaction Dynamics

No information on the binding mode, affinity, or kinetics of this compound with any receptor has been published.

Downstream Signaling Pathway Modulation

There are no reports on the effect of this compound on any intracellular signaling cascades.

Allosteric Modulation Studies

Positive and Negative Allosteric Modulation Characterization

No studies have been identified that investigate the potential for this compound to act as a positive or negative allosteric modulator at any receptor.

Until research on This compound is conducted and published, a detailed pharmacological profile cannot be provided.

Probe for Allosteric Sites

The investigation of this compound as a potential probe for allosteric sites is predicated on the well-documented activities of structurally related diarylurea compounds. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where endogenous ligands and traditional agonists or antagonists interact. This interaction can induce a conformational change in the receptor, thereby modulating the affinity or efficacy of the orthosteric ligand. Such modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. nih.govmdpi.com

The diarylurea scaffold, a core feature of this compound, has been identified as a privileged structure in the discovery of allosteric modulators, particularly for G protein-coupled receptors (GPCRs). nih.gov A prominent example is the series of diarylurea derivatives that act as allosteric modulators of the cannabinoid CB1 receptor. nih.govgoogle.com These compounds, such as PSNCBAM-1, have been shown to modulate the binding and signaling of orthosteric CB1 receptor agonists. acs.orgacs.org

Research into these diarylurea-based allosteric modulators has revealed key structure-activity relationships (SAR). For instance, modifications to the aromatic rings and the urea (B33335) linker can significantly impact potency and the nature of the allosteric modulation. acs.org The presence of a fluorophenyl group, as in the compound of interest, is a common feature in many biologically active molecules, often introduced to enhance metabolic stability or binding affinity.

Given the precedent set by related diarylurea compounds, this compound holds potential as a valuable research tool. Its utility as a probe would be to explore the presence and nature of allosteric sites on various receptors. By employing this compound in binding and functional assays, researchers could potentially identify and characterize novel allosteric binding pockets.

The process of using such a compound as a probe typically involves:

Binding Assays: To determine if the compound binds to the receptor of interest and to assess whether its binding is affected by the presence of a known orthosteric ligand. An increase or decrease in the binding of a radiolabeled orthosteric ligand in the presence of the putative allosteric probe would suggest an allosteric interaction.

Functional Assays: To evaluate how the compound modulates the functional response of the receptor to an orthosteric agonist. This could involve measuring second messenger signaling (e.g., cAMP accumulation, calcium mobilization) or other cellular responses. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would help to delineate the structural requirements for allosteric modulation and to optimize potency and selectivity. nih.govrsc.org

While direct experimental data for this compound is not available, the table below presents data for a well-characterized diarylurea allosteric modulator of the CB1 receptor, PSNCBAM-1, to illustrate the type of pharmacological data generated when profiling such compounds.

Compound NameReceptor TargetAssay TypeMeasured EffectPotency (IC₅₀/EC₅₀)Reference
PSNCBAM-1Cannabinoid CB1[³H]CP55,940 BindingEnhancement of agonist bindingEC₅₀ = 167 nM acs.org
PSNCBAM-1Cannabinoid CB1Calcium MobilizationInhibition of CP55,940-induced responseIC₅₀ = 100-200 nM nih.govacs.org
PSNCBAM-1Cannabinoid CB1[³⁵S]GTPγS BindingInhibition of CP55,940-induced response- nih.gov

The potential of this compound as a probe for allosteric sites represents an exciting area for future research, building upon the foundation laid by the study of other diarylurea derivatives.

Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl 3 1 Phenylethyl Urea Analogs

Systematic Structural Modifications and Their Impact on Receptor Affinity

The core structure of 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea offers several sites for modification, each with the potential to significantly alter its interaction with biological targets. SAR studies have systematically explored these sites to understand the chemical requirements for optimal receptor binding.

The fluorophenyl ring is a critical component for the activity of many urea-based compounds. The nature and position of substituents on this ring can drastically influence receptor affinity through electronic and steric effects.

Research on related diarylurea derivatives has shown that the electronic properties of the phenyl ring are crucial. For instance, the introduction of a methoxy (B1213986) group at the 2-position of a central phenyl ring in a diarylurea series led to a significant decrease in allosteric modulating activity. nih.gov In another study on complement inhibitors, compounds with electron-donating groups on a phenyl ring generally exhibited better activity, while electron-withdrawing groups led to a substantial decrease in activity. nih.gov

Conversely, in a series of diaryl urea (B33335) derivatives designed as potential EGFR inhibitors, electrophilic groups like chlorine were found to be beneficial for improving antitumor potency. mdpi.com The presence of halogen atoms at the ortho position of the N-aryl group can also promote the formation of intermolecular hydrogen bonds, which may enhance binding. nih.gov This suggests that for this compound, the 2-fluoro substituent likely plays a key role in establishing a favorable conformation for receptor interaction, possibly through intramolecular hydrogen bonding. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Activity of Related Urea Compounds

Compound Series Substituent Effect on Activity Reference
Diarylureas (CB1 Allosteric Modulators) 2-Methoxy Significantly weakened nih.gov
1-Phenyl-3-(1-phenylethyl)ureas (Complement Inhibitors) Electron-donating groups Generally improved nih.gov
1-Phenyl-3-(1-phenylethyl)ureas (Complement Inhibitors) Electron-withdrawing groups Decreased nih.gov
Diaryl Ureas (EGFR Inhibitors) Chloro group Improved mdpi.com

The phenylethyl moiety is another key area for SAR exploration. Modifications to the phenyl ring and the ethyl linker of this group can impact potency and selectivity.

Alterations to the linker have also been investigated. In the same study on complement inhibitors, it was found that longer side chains resulted in no inhibition, likely due to poor solubility. nih.gov The general trend for activity was alkane > alkyl > alkynyl > cycloalkane > heterocycloalkane. nih.gov

The urea linker itself is a crucial structural element, acting as a rigid scaffold that correctly orients the phenyl and phenylethyl groups for optimal receptor interaction. The N-H groups of the urea moiety are potent hydrogen bond donors, which are critical for binding to many biological targets. researchgate.net

Disrupting the planarity of the urea linker can have significant effects. One strategy to achieve this is through the insertion of substituents at the ortho position of the N-aryl group. nih.gov The presence of halogen atoms at this position can influence the dihedral angle between the urea functionality and the aromatic groups, potentially pre-organizing the molecule for better receptor fit. nih.gov

Additionally, N-alkylation of the urea can disrupt its planarity. nih.gov This modification can be used to fine-tune the conformational properties of the molecule and explore different binding modes.

Stereochemical Contributions to Biological Activity

Chirality plays a pivotal role in the biological activity of many compounds, as enantiomers and diastereomers can exhibit different affinities for and activities at their biological targets. nih.gov This is particularly relevant for this compound, which possesses a chiral center at the 1-phenylethyl position.

The different spatial arrangement of substituents around a chiral center can lead to significant differences in how a molecule interacts with a chiral biological target, such as a receptor or enzyme. It is common for one enantiomer of a chiral drug to be significantly more potent than the other. nih.gov

While specific data on the enantiomers of this compound is not detailed in the provided search results, the general principle of stereochemistry's impact on biological activity is well-established. nih.gov For instance, in a study of nature-inspired compounds, only isomers with a specific stereochemistry displayed significant antiplasmodial activity, suggesting that their uptake and target interaction were stereoselective. nih.gov It is therefore highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities.

When a molecule has more than one chiral center, diastereomers can be formed. These have different physical properties and, often, distinct biological activities. For example, the drug Boceprevir is a diastereomeric mixture, with the two diastereomers differing in the stereochemical configuration at one of its functional groups. nih.gov

For analogs of this compound, the introduction of an additional chiral center, for example, by substitution on the phenylethyl ring, would lead to diastereomers. These diastereomers would likely have different receptor binding affinities and functional activities due to their unique three-dimensional shapes. Molecular modeling studies on other chiral compounds have highlighted the structural and stereochemical requirements for efficient interaction with their targets, leading to differences in activity between diastereomers. nih.gov

Computational Approaches to SAR Analysis

Computational methods have become indispensable in modern drug discovery for expediting the process of identifying and optimizing new drug candidates. These approaches for this compound analogs are aimed at building predictive models and understanding the molecular interactions that govern their biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their inhibitory potency based on various molecular descriptors.

A study on a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors revealed key structural features that are crucial for their activity. nih.gov These findings, while focused on complement inhibition, provide a valuable framework for understanding the broader SAR of this chemical class. The initial hit compound, 1-(3,4-dimethoxyphenyl)-3-(S)-(1-phenylethyl)urea, demonstrated moderate activity, which served as a starting point for systematic structural modifications. nih.gov

The investigation into the phenylethyl portion of the molecule highlighted the critical importance of the (S)-configuration at the chiral center for potent inhibitory activity. The (R)-enantiomer showed a significant drop in potency, indicating a specific stereochemical requirement for binding to the biological target. nih.gov

Further modifications focused on the phenyl ring of the urea moiety. The introduction of alkoxy groups at the meta and para positions of the phenyl ring was found to be beneficial for activity. A systematic exploration of different alkoxy substituents revealed that longer alkyl chains could enhance inhibitory potency. For instance, analogs with pentoxy or hexoxy side chains exhibited significantly improved activity compared to the initial dimethoxy-substituted compound. nih.gov This suggests that hydrophobic interactions in this region of the molecule play a significant role in target engagement.

The following table summarizes the SAR findings for a selection of analogs, illustrating the impact of structural modifications on their inhibitory activity.

Compound IDR1 (Phenyl Substitution)R2 (Phenylethyl Modification)Biological Activity (IC50, µM)
1 3,4-dimethoxy(S)-1-phenylethyl50
2c 3,4-dimethoxy(R)-1-phenylethyl>100 (16.95% inhibition at 100 µg/mL)
7c 3-(pentyloxy)(S)-1-phenylethyl0.025
7d 4-(pentyloxy)(S)-1-phenylethyl0.021
7k 3-(hexyloxy)(S)-1-phenylethyl0.019
7l 4-(hexyloxy)(S)-1-phenylethyl0.013

Data sourced from Zhang et al. (2022). nih.gov

These qualitative SAR observations can form the basis for developing a robust QSAR model. Descriptors such as hydrophobic parameters (e.g., logP), steric parameters (e.g., molar refractivity), and electronic parameters (e.g., Hammett constants) for the substituents on the phenyl ring could be correlated with the observed biological activity to generate a predictive equation. Such a model would be invaluable for guiding the design of new, more potent analogs of this compound.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level. While specific docking studies for this compound with a defined biological target are not extensively reported in the public domain, the general principles of urea-based inhibitor binding can be inferred from the available SAR data.

The urea moiety is a well-established pharmacophore capable of forming multiple hydrogen bonds. nih.gov It is highly likely that the two N-H groups and the carbonyl oxygen of the urea linker in this compound are involved in key hydrogen bonding interactions with amino acid residues in the active site of its biological target. nih.gov

Based on the SAR of related compounds, a hypothetical binding model can be proposed:

The Urea Core: Forms a bidentate hydrogen bond with a key residue in the target's active site, a common binding motif for urea-based inhibitors. nih.gov

The 2-Fluorophenyl Group: The fluorine atom can act as a hydrogen bond acceptor and also contribute to favorable electrostatic interactions. The aromatic ring itself may engage in pi-pi stacking or hydrophobic interactions.

The (S)-1-Phenylethyl Group: The critical role of the (S)-stereochemistry suggests a well-defined hydrophobic pocket that accommodates this group. The phenyl ring likely participates in hydrophobic and/or pi-pi interactions within this pocket.

MD simulations could further refine this static picture by providing insights into the dynamic stability of the ligand-protein complex. By simulating the movement of atoms over time, MD can reveal the flexibility of the ligand and the protein, the stability of key interactions, and the role of water molecules in the binding site. For instance, simulations could confirm the stability of the hydrogen bonds formed by the urea core and explore the conformational changes in the protein upon ligand binding.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogs can be developed based on the structural features known to be critical for their activity.

Based on the SAR data from related urea derivatives, a hypothetical pharmacophore model for this class of compounds would likely include the following features:

One Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the urea group.

Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the urea linker.

One Aromatic/Hydrophobic Feature: Representing the 2-fluorophenyl ring.

One Hydrophobic Feature with a defined stereocenter: Representing the (S)-1-phenylethyl group.

The spatial arrangement of these features is crucial. The distance and angles between the hydrogen bond donors and acceptor, as well as their orientation relative to the hydrophobic groups, would define the pharmacophore. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov

Pharmacophore Feature Corresponding Structural Moiety Inferred Role in Binding
Hydrogen Bond AcceptorUrea Carbonyl (C=O)Key interaction with active site residues
Hydrogen Bond Donor 1Urea N-H (adjacent to fluorophenyl)Key interaction with active site residues
Hydrogen Bond Donor 2Urea N-H (adjacent to phenylethyl)Key interaction with active site residues
Aromatic/Hydrophobic2-Fluorophenyl ringPi-stacking/hydrophobic interactions
Hydrophobic (Stereo)(S)-1-Phenylethyl groupBinding in a specific hydrophobic pocket

This pharmacophore model serves as a valuable blueprint for the design of new analogs. For example, the phenyl rings could be replaced with other aromatic or heteroaromatic systems, and the linker could be modified, as long as the essential pharmacophoric features are maintained in the correct spatial orientation.

Investigation of 1 2 Fluorophenyl 3 1 Phenylethyl Urea As a Chemical Probe

Utility in Receptor Deorphanization and Target Identification

There is no published research to indicate that 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea has been utilized in receptor deorphanization or target identification studies. Receptor deorphanization is the process of identifying the endogenous ligand for an orphan receptor, a receptor for which the natural ligand is unknown. Chemical probes can be instrumental in this process by serving as synthetic ligands to help characterize the receptor's function and identify its native interacting partners. However, no such application of this compound has been documented.

Application in Receptor Conformational Studies

No studies were found that apply this compound to the investigation of receptor conformational changes. Chemical probes can be used to stabilize specific receptor conformations, providing insights into the molecular mechanisms of receptor activation and signaling. Techniques such as X-ray crystallography or cryo-electron microscopy often rely on such tools. There is no evidence in the current scientific literature of this compound being used for this purpose.

Use in In Vitro and Ex Vivo Receptor Pharmacology Studies

There is a lack of published data on the use of this compound in either in vitro or ex vivo receptor pharmacology studies. Such studies are fundamental to characterizing the interaction of a compound with its target receptor.

No information is available regarding the use of this compound in cell-based assay systems. These assays are crucial for determining a compound's potency, efficacy, and mechanism of action at a cellular level.

Similarly, there are no documented ex vivo studies using tissue preparations to evaluate the pharmacological properties of this compound. Tissue-based studies provide valuable information about a compound's effects in a more physiologically relevant context.

Insights into Receptor Biology and Physiological Roles

Given the absence of studies on the interaction of this compound with any specific biological target, no insights into receptor biology or physiological roles can be attributed to this compound. The potential of a chemical probe to elucidate the function of a receptor and its role in health and disease remains unexplored for this particular molecule.

Advanced Methodologies in the Study of 1 2 Fluorophenyl 3 1 Phenylethyl Urea

Spectroscopic Characterization of Ligand-Receptor Complexes

Spectroscopic techniques are pivotal in elucidating the binding of a ligand, such as 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea, to its biological receptor. These methods provide insights into the kinetics, thermodynamics, and structural aspects of the interaction at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-receptor interactions in solution. For a compound like this compound, NMR can provide atomic-level information about its binding mode and the conformational changes induced in both the ligand and the receptor upon complex formation.

One common NMR technique is ligand-observe NMR , where changes in the NMR spectrum of the small molecule are monitored upon titration with the receptor. Chemical shift perturbation (CSP) studies, for instance, can identify the protons of the ligand that are in close proximity to the receptor in the bound state. For fluorinated compounds like this compound, ¹⁹F NMR offers a sensitive probe with a large chemical shift dispersion and no background signal from biological macromolecules, making it an excellent tool for monitoring binding events.

In studies of other urea-based anion receptors, ¹H NMR has been instrumental in qualitatively assessing their anion binding potential. Changes in the chemical shift of the urea (B33335) protons upon the addition of anions provide evidence of the binding interactions. Similarly, for this compound, shifts in the signals of the phenyl and phenylethyl protons upon receptor binding would indicate the specific parts of the molecule involved in the interaction.

Table 1: Illustrative NMR Data for Urea Derivatives

Compound Technique Observed Effect Reference
Trifluoromethylcoumarinyl urea derivatives ¹H-NMR, ¹³C-NMR Characterization of novel synthesized compounds
New urea derivatives with aryl moieties ¹H-NMR, ¹³C-NMR Confirmation of molecular structures

This table is for illustrative purposes and shows the application of NMR to urea derivatives, not specifically this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure molecular interactions. It is widely employed in drug discovery to determine the kinetics and affinity of a small molecule binding to a target protein. In a typical SPR experiment to study the interaction of this compound with its receptor, the receptor would be immobilized on a sensor chip, and a solution containing the compound would be flowed over the surface.

The binding of the compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the bound analyte. By monitoring the signal over time, one can obtain a sensorgram that shows the association and dissociation phases of the interaction. From these sensorgrams, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of the binding affinity.

SPR is particularly valuable for:

Screening: Rapidly screening compound libraries to identify initial hits.

Kinetic analysis: Providing detailed information on the binding and dissociation rates, which can be crucial for understanding the mechanism of action.

Thermodynamic analysis: Determining the thermodynamic parameters of binding, such as enthalpy and entropy changes.

For instance, SPR has been successfully used to screen and rank novel small-molecule ligands for human cyclophilin A in a competition binding assay. This demonstrates the capability of SPR to characterize the binding of small molecules, a process that would be directly applicable to this compound.

Table 2: Key Parameters Obtainable from SPR Analysis

Parameter Description Significance
kₐ (on-rate) Association rate constant Rate at which the ligand-receptor complex is formed.
kₑ (off-rate) Dissociation rate constant Rate at which the ligand-receptor complex breaks apart.

| Kₑ (Equilibrium Dissociation Constant) | Ratio of kₑ to kₐ | A measure of the binding affinity; lower Kₑ indicates higher affinity. |

Crystallographic and Cryo-Electron Microscopy Studies of Ligand-Bound Receptors

To gain a precise three-dimensional understanding of how this compound interacts with its receptor, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable.

X-ray crystallography can provide atomic-resolution structures of ligand-receptor complexes. This requires obtaining high-quality crystals of the complex. The resulting electron density map allows for the precise determination of the ligand's binding pose, the specific amino acid residues involved in the interaction, and any conformational changes in the receptor upon ligand binding. For example, the crystal structure of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea has been determined, revealing details about its molecular conformation and hydrogen bonding patterns. Similarly, the crystal structure of N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea has been elucidated, showing how the molecules are packed and linked by hydrogen bonds. These studies on analogous compounds highlight the feasibility and utility of X-ray crystallography for diaryl urea derivatives.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes, particularly membrane proteins like G protein-coupled receptors (GPCRs), which are common drug targets. Cryo-EM is increasingly being used for structure-based drug design for small molecules. If the receptor for this compound is a large or membrane-embedded protein, cryo-EM would be the preferred method. It allows for the visualization of the ligand-receptor complex in a near-native state, often revealing multiple conformational states. Recent advancements in cryo-EM have made it an indispensable tool for understanding the structural basis of GPCR activation and modulation by small molecules.

High-Throughput Screening Applications for Analog Discovery

High-throughput screening (HTS) is a crucial process in drug discovery for identifying and optimizing lead compounds. For a molecule like this compound, HTS would be employed to screen large libraries of chemical compounds to discover analogs with improved potency, selectivity, or pharmacokinetic properties.

The urea scaffold is a common feature in many kinase inhibitors. HTS assays for kinase inhibitors are well-established and are often based on detecting the phosphorylation of a substrate. These assays can be adapted to screen for analogs of this compound if its target is a kinase. A targeted library of compounds based on known kinase inhibitor scaffolds could be screened to identify new active molecules.

Fragment-based screening is another approach where smaller chemical fragments are screened for binding to the target. Hits from this initial screen can then be elaborated or linked together to generate more potent lead compounds. The pyrazol-4-yl urea, a multitargeted kinase inhibitor, was discovered through a fragment-based approach.

Table 3: Common HTS Assay Formats for Kinase Inhibitors

Assay Type Principle Readout
Biochemical Assays Measures direct enzymatic activity of the purified kinase. Fluorescence, Luminescence, Radioactivity
Cell-Based Assays Measures the effect of the compound on kinase activity within a cellular context. Reporter gene expression, Protein phosphorylation levels, Cell viability

| Label-Free Assays | Detects binding or enzymatic activity without the use of labels. | Surface Plasmon Resonance, Isothermal Titration Calorimetry |

Proteomic Approaches for Target Validation

Identifying the specific cellular target(s) of a novel compound is a critical step in drug development. Proteomic approaches offer a powerful and unbiased way to achieve this. If the biological target of this compound is unknown, several proteomic strategies could be employed for its identification and validation.

Chemical proteomics involves using a modified version of the compound (a chemical probe) to "fish out" its binding partners from a complex protein lysate. The probe is typically designed with a reactive group for covalent attachment to the target and a tag (e.g., biotin) for enrichment. The captured proteins are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP) , also known as the cellular thermal shift assay (CETSA), is a label-free method that relies on the principle that ligand binding stabilizes a protein against thermal denaturation. In a TPP experiment, cells are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will show an increased melting temperature in the presence of the stabilizing ligand. This method has been successfully used to identify the targets of numerous kinase inhibitors.

Affinity-based protein profiling (AfBPP) and compound-centric chemical proteomics (CCCP) are other strategies that utilize the binding affinity of the compound to its target for identification. These methods are invaluable for confirming on-target engagement and identifying potential off-target interactions, which is crucial for understanding the compound's mechanism of action and potential side effects.

Future Directions and Research Perspectives

Exploration of Novel Receptor Interactions

The structural backbone of 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea, a disubstituted urea (B33335), is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. nih.govfrontiersin.org Future research will likely focus on exploring novel receptor interactions beyond its currently known activities. The presence of a fluorophenyl group and a chiral phenylethyl moiety suggests that the compound could be a candidate for targeting receptors where such features can lead to specific and high-affinity binding.

Research into analogous phenylurea derivatives has demonstrated activity at various receptors, including β2-adrenoreceptors and the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov This precedent suggests a logical next step would be to screen this compound against a broad panel of receptors, particularly those implicated in neurological and inflammatory pathways. For instance, its structural similarity to inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), another area where urea-based compounds have shown promise, indicates a potential role in modulating glutamatergic signaling, which could have implications for pain management. researchgate.net

Furthermore, the investigation of its enantiomers, (R)- and (S)-1-(2-Fluorophenyl)-3-(1-phenylethyl)urea, will be critical. Chirality often plays a crucial role in receptor binding and biological activity, and separating and testing the individual stereoisomers could uncover unique and potent interactions with specific receptor subtypes that are not apparent when studying the racemic mixture.

Development of Next-Generation Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes within the native cellular environment. mskcc.org The this compound scaffold is an excellent candidate for development into a next-generation chemical probe. Its established biological activity, albeit preliminary, provides a starting point for creating more sophisticated molecular tools. mdpi.com

Future development in this area would involve the synthesis of derivatives of the parent compound, incorporating various functional groups for different applications. These could include:

Biotinylated Probes: For use in proteomic studies to pull down and identify specific protein targets via techniques like mass spectrometry. mskcc.orgnih.gov

Fluorescently Labeled Probes: To visualize the subcellular localization of the compound and its targets using microscopy and flow cytometry. mskcc.org

Alkyne- or Azide-Containing Probes: For use in bioorthogonal chemistry applications, such as click chemistry, to label and track the molecule in living systems without interfering with native biological processes. nih.gov

The development of such probes would be invaluable for validating the molecular targets of this compound and elucidating its mechanism of action at a molecular level. This approach has been successfully applied to other urea-based compounds, such as 1,2,3-triazole ureas, to create selective probes for enzymes like serine hydrolases. nih.gov

Integration with Systems Biology Approaches

Systems biology offers a holistic perspective on drug action by integrating multiple layers of biological data to understand how a small molecule affects an entire biological system. drugtargetreview.com The future study of this compound will benefit significantly from its integration with systems biology platforms to move beyond a single-target focus and understand its network-level effects. nih.govfrontiersin.org

This integration can be achieved through several key research activities:

Omics Data Analysis: By treating cells or model organisms with the compound and subsequently analyzing the transcriptome, proteome, and metabolome, researchers can build a comprehensive picture of the downstream biological pathways that are modulated. drugtargetreview.comspringernature.com This can reveal unexpected off-target effects, identify biomarkers for the compound's activity, and help to understand mechanisms of potential resistance. drugtargetreview.com

Network Pharmacology: This approach uses computational tools to map the interactions between the drug, its potential targets, and disease-associated biological networks. nih.gov By analyzing these complex networks, it may be possible to predict new therapeutic indications for this compound or to design combination therapies that are more effective than single-agent treatments. frontiersin.orgnih.gov

The ultimate goal of integrating systems biology is to create a data-driven framework that can predict the compound's effects in a preclinical and eventually clinical setting, thereby increasing the probability of its successful development. frontiersin.org

Theoretical and Computational Advancements in Ligand Design

Computational chemistry and ligand-based drug design (LBDD) are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, future research will heavily rely on these computational approaches to rationally design next-generation analogs with improved properties.

Key areas of computational focus will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of a series of phenylurea analogs and their biological activity. nih.govnih.gov This allows for the in silico prediction of the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new molecules that retain or enhance interactions with the target receptor. nih.gov

Molecular Docking and Dynamics Simulations: If a three-dimensional structure of a target receptor is known or can be modeled, molecular docking can predict the preferred binding orientation of this compound within the active site. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of this binding mode and to understand the conformational changes that occur upon ligand binding. researchgate.net

These computational methods will enable a more efficient exploration of the chemical space around the this compound scaffold, leading to the rational design of new molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

Research Findings for Phenylurea Derivatives

Derivative ClassResearch FocusKey FindingsCitations
Phenyl Urea Derivatives β2-Adrenoreceptor AgonismA strong correlation was found between lipophilicity and the duration of action in a series of functionalized ureas. nih.gov
Urea-Based Inhibitors Glutamate Carboxypeptidase II (GCPII) ProbesIntroduction of an aromatic ring can increase hydrophobicity, potentially improving blood-brain barrier penetration for pain management applications. researchgate.net
1,2,3-Triazole Ureas Chemical Probes for Serine HydrolasesThis scaffold is versatile for developing selective, irreversible inhibitors that can be functionalized with biotin (B1667282) or alkyne groups for target identification. nih.gov
Phenylpiperazine Derivatives TRPV1 AntagonistsSulfonylurea-containing derivatives were identified as potent TRPV1 antagonists with in vivo analgesic activity. nih.gov
(S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea Antimicrobial ActivityDemonstrated good inhibitory activity against Acinetobacter baumannii. mdpi.com

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(2-Fluorophenyl)-3-(1-phenylethyl)urea?

  • Methodology : Use factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of isocyanate/amine precursors) and analyze yield outcomes. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .
  • Example : For analogous urea derivatives, inert solvents (e.g., dichloromethane) and bases like triethylamine are critical for neutralizing HCl byproducts during isocyanate-amine coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase chromatography with mass spectrometry detection.
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on urea NH protons (~8–10 ppm) and fluorine-induced deshielding in the aromatic region .
  • X-ray Crystallography : Resolve crystal structure to validate substituent orientation and hydrogen-bonding patterns, as demonstrated for related halogenated ureas .

Q. What solvent systems are suitable for solubility studies of this urea derivative?

  • Approach : Test polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) due to the compound’s aromatic and polar urea moieties. Use UV-Vis spectroscopy or gravimetric analysis to measure saturation concentrations. For biological assays, DMSO is preferred for stock solutions but may require dilution in aqueous buffers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Method : Perform density functional theory (DFT) calculations to model electron density distribution, focusing on the urea carbonyl group’s electrophilicity. Compare with experimental kinetics (e.g., hydrolysis rates in basic media). Transition state analysis can reveal steric effects from the 2-fluorophenyl group .
  • Case Study : For structurally similar compounds, fluorine substituents reduce electron density at the urea carbonyl, slowing hydrolysis but increasing stability in acidic conditions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Troubleshooting :

  • Control Experiments : Verify assay-specific interference (e.g., fluorescence quenching by the fluorophenyl group in fluorogenic assays).
  • Meta-Analysis : Use multivariate regression to correlate bioactivity with physicochemical properties (logP, polar surface area) across datasets.
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics independently .

Q. How can AI-driven reaction path searching improve the design of derivatives with enhanced selectivity?

  • Workflow :

Train machine learning models on existing urea derivative datasets (e.g., reaction yields, substituent effects).

Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to predict regioselectivity in substitution reactions.

Validate predictions via high-throughput robotic synthesis and inline analytics (e.g., FTIR monitoring) .

Methodological Resources

  • Synthetic Optimization : Reference PubChem’s reaction databases (e.g., for isocyanate-amine coupling protocols) .
  • Data Analysis : Utilize CRDC classification RDF2050112 for reactor design and RDF2120101 for empirical engineering studies .
  • Safety : Follow Sigma-Aldrich’s guidelines for handling urea derivatives, including PPE and inert-atmosphere techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.